
Ametantrone
Vue d'ensemble
Description
L'amétantrone, également connue sous le nom de 1,4-bis[2-[(2-hydroxyéthyl)amino]éthylamino]-9,10-anthracènedione, est un dérivé de l'anthracènedione. Il s'agit d'un composé synthétique ayant des applications notables dans le domaine de l'oncologie en raison de ses propriétés antitumorales. L'amétantrone est structurellement apparentée à la mitoxantrone, un autre dérivé de l'anthracènedione, mais elle ne possède pas les groupes hydroxyle sur le cycle adjacent au fragment quinone .
Applications De Recherche Scientifique
Pharmacological Properties
Ametantrone exhibits significant cytostatic and cytotoxic activities. It functions primarily through intercalation into DNA, which disrupts cellular replication and transcription processes. Studies have shown that while this compound and its analog mitoxantrone share structural similarities, their potency differs markedly. Mitoxantrone is reported to be 10-100 times more potent than this compound on a molar basis, particularly in its ability to condense nucleic acids .
Efficacy in Cancer Treatment
This compound has been evaluated in various clinical settings, particularly for its effectiveness against different cancer types. A Phase II study assessed its activity using a human tumor cloning assay involving 105 patients. The results indicated limited efficacy, with significant reductions in tumor colony-forming units observed in only a few cases across breast, ovarian, melanoma, non-small cell lung cancers, and colon cancers .
Cancer Type | Number of Samples | Positive Response (≥50% Reduction) |
---|---|---|
Breast Cancer | 31 | 2 |
Ovarian Cancer | 25 | 2 |
Melanoma | 10 | 1 |
Non-Small Cell Lung Cancer | 8 | 2 |
Colon Cancer | 5 | 1 |
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in clinical trials. It demonstrated a mean terminal half-life of approximately 25 hours and a large volume of distribution averaging around 568 L/m². The clearance rate was noted at about 25.9 L/h/m², with minimal excretion of unchanged drug in urine .
Emerging Research and Innovations
Recent studies have focused on the development of novel derivatives of this compound aimed at enhancing its therapeutic index while reducing toxicity to healthy cells. For instance, a peptide derivative of this compound was synthesized that exhibited significantly lower cytotoxicity compared to both this compound and mitoxantrone on healthy cell lines .
Case Studies
Several case studies have documented the outcomes of patients treated with this compound:
- In one notable case involving advanced breast cancer, a patient exhibited partial remission following treatment with this compound combined with other chemotherapeutics.
- Another study highlighted the use of this compound in combination therapies for patients with refractory hematological malignancies, showing improved patient responses compared to monotherapy approaches.
Mécanisme D'action
Target of Action
Ametantrone is an anticancer drug candidate that primarily targets DNA . It is a topoisomerase II inhibitor of the anthrapyrazole family . This means that this compound’s primary targets are the topoisomerase II enzymes, which play a crucial role in DNA replication and transcription .
Mode of Action
This compound interacts with its targets, the topoisomerase II enzymes, by intercalating with DNA . This interaction results in the induction of interstrand DNA cross-links in tumor cells . These cross-links are observed only in cellular systems, suggesting that the metabolism of this compound is a necessary step leading to DNA cross-linking .
Biochemical Pathways
The interaction of this compound with topoisomerase II enzymes affects the biochemical pathways involved in DNA replication and transcription . By inducing interstrand cross-links in DNA, this compound disrupts the normal functioning of these pathways, leading to the inhibition of tumor cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA synthesis and repair . By inducing interstrand cross-links in DNA, this compound inhibits DNA replication and transcription, leading to the death of tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the metabolism of this compound, which is necessary for its action, occurs within the cellular environment .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'amétantrone implique une voie de synthèse convergente. Les étapes clés comprennent une double substitution nucléophile effectuée sur le noyau de l'amétantrone, suivie d'une cycloaddition dipolaire-1,3 « à double site », qui donne le lien triazole 1,4-disubstitué presque quantitativement . La voie de synthèse est conçue pour garantir un rendement élevé et une pureté élevée du produit final.
Méthodes de production industrielle : La production industrielle de l'amétantrone implique généralement une synthèse à grande échelle utilisant les mêmes principes que la synthèse en laboratoire, mais optimisée pour l'efficacité et la rentabilité. Le processus comprend des étapes de purification rigoureuses pour garantir que le composé répond aux normes pharmaceutiques.
Analyse Des Réactions Chimiques
Types de réactions : L'amétantrone subit diverses réactions chimiques, notamment :
Oxydation : L'amétantrone peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, ce qui peut modifier ses propriétés pharmacologiques.
Substitution : L'amétantrone peut participer à des réactions de substitution nucléophile, en particulier au niveau des chaînes latérales aminoalkyle.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés quinoniques, tandis que la réduction peut produire des dérivés hydroquinoniques.
4. Applications de la recherche scientifique
L'amétantrone possède un large éventail d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
L'amétantrone exerce ses effets principalement par intercalation dans l'ADN, ce qui perturbe la synthèse et la réparation de l'ADN. Cette intercalation conduit à la formation de liaisons croisées interbrins dans l'ADN des cellules tumorales, inhibant ainsi leur prolifération . Le composé inhibe également la topoisomérase II de l'ADN, une enzyme essentielle à la réplication de l'ADN et à la division cellulaire . Ces mécanismes contribuent collectivement à son activité antitumorale.
Composés similaires :
Mitoxantrone : Un analogue dihydroxylé de l'amétantrone, connu pour son utilisation en chimiothérapie.
Unicité de l'amétantrone : L'amétantrone est unique par sa simplicité structurelle par rapport à la mitoxantrone, car elle ne possède pas les groupes hydroxyle sur le cycle anthracènedione. Cette différence structurelle influence son profil pharmacologique, ce qui en fait un composé précieux pour des applications thérapeutiques spécifiques .
Comparaison Avec Des Composés Similaires
Uniqueness of this compound: this compound is unique in its structural simplicity compared to mitoxantrone, lacking the hydroxyl groups on the anthracenedione ring. This structural difference influences its pharmacological profile, making it a valuable compound for specific therapeutic applications .
Activité Biologique
Ametantrone, a derivative of anthracenedione, is primarily recognized for its potential in cancer therapy. This compound exhibits significant biological activity through various mechanisms, particularly its interaction with DNA and its cytotoxic effects on tumor cells. This article explores the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, case studies, and relevant research findings.
This compound's biological activity is largely attributed to its ability to induce DNA interstrand cross-links. This process is crucial for its anti-tumor effects, as it disrupts DNA replication and transcription, ultimately leading to cell death. The following key points summarize the mechanism:
- DNA Intercalation : this compound intercalates into DNA, which stabilizes the drug-DNA complex and inhibits topoisomerase II activity. This inhibition is pivotal in preventing DNA unwinding during replication .
- Metabolic Activation : this compound requires metabolic activation for effective DNA binding and cross-linking. Studies indicate that metabolic enzymes convert this compound into reactive intermediates that can covalently bind to DNA .
- Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines, including breast and ovarian cancers, by inducing apoptosis through DNA damage .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical studies:
- Half-Life : The mean terminal half-life of this compound is approximately 25 hours, indicating prolonged exposure in the systemic circulation .
- Plasma Clearance : The estimated total-body plasma clearance is about 25.9 L/h/m², with a large volume of distribution averaging 568 L/m² .
- Excretion : this compound is primarily eliminated through metabolic pathways rather than renal excretion, with only about 5.7% excreted unchanged in urine over 48 hours .
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy of this compound in treating different malignancies:
- Phase II Study : In a study involving patients with various cancers, a reduction in tumor colony-forming units was observed in 50% or more of cases for specific types such as breast and ovarian cancers .
- Combination Therapies : this compound has been evaluated in combination with other chemotherapeutic agents to enhance its cytotoxic effects and overcome resistance mechanisms in tumor cells .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- DNA Cross-Linking Studies : Research demonstrated that this compound induces interstrand cross-links specifically in cellular systems, emphasizing the importance of metabolic activation for this process .
- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of anthracenediones have highlighted the significance of the alkyldiamine moiety in enhancing biological activity and DNA cross-linking capability .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Class | Anthracenedione |
Mechanism of Action | DNA intercalation and cross-linking |
Mean Half-Life | 25 hours |
Plasma Clearance | 25.9 L/h/m² |
Excretion (unchanged) | 5.7% over 48 hours |
Efficacy (Phase II) | Significant reduction in tumor colony units |
Propriétés
IUPAC Name |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSXKJJVBXWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70711-40-9 (diacetate salt) | |
Record name | Ametantrone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215153 | |
Record name | Ametantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64862-96-0 | |
Record name | Ametantrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ametantrone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ametantrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ametantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMETANTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.